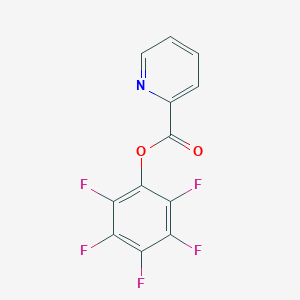

Pentafluorophenyl pyridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-3-1-2-4-18-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJSLIBBYMXLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373058 | |

| Record name | Pentafluorophenyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188837-53-8 | |

| Record name | Pentafluorophenyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Pentafluorophenyl Pyridine 2 Carboxylate

Established Synthetic Pathways to Pentafluorophenyl Pyridine-2-carboxylate Derivatives

The formation of pentafluorophenyl pyridine-2-carboxylate is primarily achieved through methods that involve the conversion of the carboxylic acid into a more reactive intermediate. These pathways are designed to overcome the challenges associated with direct esterification, such as the low reactivity of the carboxylic acid and potential side reactions.

A highly effective and common method for synthesizing pentafluorophenyl esters involves the use of an acyl chloride intermediate. researchgate.net This protocol begins with the conversion of pyridine-2-carboxylic acid into its corresponding acyl chloride, picolinoyl chloride. Due to the basicity of the pyridine (B92270) nitrogen, this intermediate is typically prepared and handled as its hydrochloride salt to improve stability and solubility in inert solvents. nih.gov

The picolinoyl chloride hydrochloride is then reacted with pentafluorophenol (B44920) in the presence of a tertiary amine base, such as triethylamine (B128534) or 2,6-lutidine, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane. researchgate.netnih.gov The base serves to neutralize the hydrogen chloride that is generated, driving the reaction to completion. This method is noted for its high efficiency, with analogous syntheses reporting near-quantitative yields. nih.gov The reaction is typically stirred at room temperature for several hours to ensure complete conversion. nih.gov

The mixed anhydride (B1165640) method is another established strategy for activating carboxylic acids for esterification, particularly in peptide synthesis, and is applicable to the formation of pyridine carboxylates. thieme-connect.degoogle.com This approach involves the reaction of pyridine-2-carboxylic acid with a reactive acid derivative, such as a sterically hindered acid chloride like pivaloyl chloride or a chloroformate like isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine). thieme-connect.degoogle.com

This initial step forms a highly reactive mixed anhydride in situ. This intermediate is not isolated but is immediately treated with pentafluorophenol. The subsequent nucleophilic attack by the pentafluorophenol on the carbonyl carbon of the pyridine-2-carboxyl moiety results in the formation of the desired pentafluorophenyl pyridine-2-carboxylate and a carboxylate salt byproduct. This method is valued for proceeding under mild conditions, though careful control of the reaction temperature is often necessary to minimize side reactions. thieme-connect.de

The choice of synthetic pathway for ester formation is dictated by factors such as yield, purity, and the mildness of reaction conditions. Acyl chloride-mediated and mixed anhydride methods are generally preferred for synthesizing activated esters like pentafluorophenyl pyridine-2-carboxylate because they are more efficient than direct coupling or classical Fischer esterification.

Direct coupling of pyridine-2-carboxylic acid with pentafluorophenol using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be problematic, often leading to the formation of stable N-acylurea byproducts, which complicates purification and reduces the yield of the desired ester. nih.gov In contrast, the acyl chloride pathway circumvents this issue and has been shown to produce the target active esters in very high yields. nih.gov

Classical esterification methods, such as the Fischer esterification which employs a strong acid catalyst like sulfuric acid at high temperatures, are generally not suitable for this transformation. google.commasterorganicchemistry.com These harsh conditions are often incompatible with complex substrates and can lead to difficult purification processes. google.com The activated ester methodologies provide a clear advantage by operating under milder conditions and offering more straightforward product isolation.

Table 1: Comparison of Synthetic Methods for Ester Formation

| Method | Activating Agent / Catalyst | Base | Typical Solvent | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|---|

| Acyl Chloride-Mediated | Thionyl Chloride (SOCl₂) | Triethylamine | Tetrahydrofuran (THF) | High yields, avoids N-acylurea formation. nih.gov | Requires synthesis of acyl chloride intermediate. |

| Mixed Anhydride | Pivaloyl Chloride | Triethylamine | Chloroform thieme-connect.de | Mild conditions, rapid reaction. | Potential for "wrong-way opening" of anhydride. |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC) | (DMAP often used) | Dichloromethane | Direct one-pot coupling. | Formation of N-acylurea byproduct is a known issue. nih.gov |

| Fischer Esterification | Sulfuric Acid (H₂SO₄) | None | Excess Alcohol | Simple reagents. | Harsh conditions (heat), difficult purification. google.com |

Functional Group Interconversion and Derivatization Strategies

The synthesis of pentafluorophenyl pyridine-2-carboxylate is a prime example of functional group interconversion, where a stable carboxylic acid is transformed into a highly reactive ester suitable for further chemical modifications, such as amide bond formation.

The critical step in the synthesis of the target ester is the activation of the pyridine-2-carboxylic acid precursor. The most direct method for this activation is its conversion to picolinoyl chloride. This is typically achieved by reacting pyridine-2-carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The reaction proceeds readily, converting the hydroxyl group of the carboxylic acid into a good leaving group, which is subsequently displaced by a chloride ion. The resulting picolinoyl chloride is usually obtained as its hydrochloride salt, a stable crystalline solid that is sufficiently pure for subsequent steps without extensive purification. nih.gov This conversion is highly efficient, with reports of yields as high as 98% for analogous pyridine carboxylic acids. nih.gov

With the activated picolinoyl chloride hydrochloride precursor in hand, the introduction of the pentafluorophenyl group is straightforward. The esterification is accomplished by reacting the acyl chloride with pentafluorophenol. nih.gov As described in section 2.1.1, the reaction is carried out in an inert solvent like THF and requires the presence of a base, such as triethylamine. The base deprotonates the phenolic hydroxyl group of pentafluorophenol, increasing its nucleophilicity, and also neutralizes the HCl byproduct. The pentafluorophenoxide then attacks the electrophilic carbonyl carbon of the picolinoyl chloride, displacing the chloride and forming the final ester product, pentafluorophenyl pyridine-2-carboxylate. nih.gov

Novel Synthetic Routes and Catalytic Approaches for Pentafluorophenyl Pyridine-2-carboxylate Analogues

The synthesis of analogues of pentafluorophenyl pyridine-2-carboxylate, a valuable reagent in bioconjugation and peptide synthesis, is an area of active research. wikipedia.orgnih.gov Novel synthetic methodologies and catalytic approaches offer pathways to a diverse range of substituted pyridine-2-carboxylate esters, which can subsequently be activated as their pentafluorophenyl esters. These advanced methods provide greater efficiency, milder reaction conditions, and access to a wider scope of molecular architectures compared to traditional synthetic routes.

A foundational method for the synthesis of the parent pentafluorophenyl pyridine-2-carboxylate involves the reaction of picolinoyl chloride hydrochloride with pentafluorophenol in the presence of a base like triethylamine. nih.gov This straightforward approach can be adapted for the synthesis of analogues, provided the corresponding substituted picolinoyl chlorides are accessible.

Modern catalytic strategies have significantly expanded the toolkit for creating diverse pyridine-2-carboxylic acid precursors, which are the immediate precursors to the target pentafluorophenyl esters. These methods primarily focus on the efficient formation of carbon-carbon and carbon-heteroatom bonds on the pyridine ring.

One prominent catalytic approach involves palladium-catalyzed cross-coupling reactions. For instance, palladium-catalyzed carbonylation of halopyridines presents a powerful method for the introduction of a carboxyl group, which can then be esterified. This has been demonstrated in the synthesis of various pyridine-carboxylate derivatives. nih.gov Specifically, 2,3-dihalopyridine compounds can be reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst and a weak base to yield pyridine-2-carboxylate esters. google.com This methodology is particularly useful for creating analogues with substituents at various positions on the pyridine ring, starting from readily available halogenated pyridines.

Another key strategy is the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl or other organic moieties onto the pyridine backbone prior to the formation of the pentafluorophenyl ester. While not directly applied to pentafluorophenyl pyridine-2-carboxylate in the reviewed literature, this approach is widely used for the synthesis of functionalized pyridine derivatives that are precursors to a range of bioactive molecules.

The following table summarizes representative catalytic approaches that can be employed for the synthesis of precursors to pentafluorophenyl pyridine-2-carboxylate analogues.

| Precursor Type | Catalytic Method | Catalyst/Reagents | Key Features |

| Substituted Pyridine-2-Carboxylic Acid Esters | Palladium-Catalyzed Carbonylation | Pd complex, CO, Alkanol, Weak Base | Direct carboxylation of halopyridines. |

| Aryl-Substituted Pyridine-2-Carboxylic Acids | Suzuki-Miyaura Cross-Coupling | Pd catalyst, Boronic acid/ester | Formation of C-C bonds to introduce aryl groups. |

| Amino-Substituted Pyridine-2-Carboxylic Acids | Buchwald-Hartwig Amination | Pd catalyst, Amine | Formation of C-N bonds to introduce amino groups. |

Once the desired substituted pyridine-2-carboxylic acid has been synthesized via these or other novel catalytic methods, the final step is the esterification with pentafluorophenol. A common and efficient method for this transformation is the use of a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) in the presence of pentafluorophenol. nih.gov

The development of these novel synthetic routes and catalytic approaches is crucial for expanding the diversity of available pentafluorophenyl pyridine-2-carboxylate analogues. Access to a wider range of these reagents with varied electronic and steric properties can enable more sophisticated applications in areas such as peptide synthesis, bioconjugation, and the development of therapeutic agents.

Reaction Mechanisms and Mechanistic Investigations of Pentafluorophenyl Pyridine 2 Carboxylate

Elucidation of Esterification Mechanisms Involving Activated Pyridine (B92270) Carboxylates

The formation of esters from pyridine carboxylic acids, such as pyridine-2-carboxylic acid (picolinic acid), can be achieved through various mechanisms, often requiring activation of the carboxylic acid moiety. The classical approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. google.commasterorganicchemistry.com The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com However, for substrates like pyridine carboxylic acids, the basicity of the pyridine nitrogen can complicate this process by reacting with the acid catalyst.

Modern esterification methods often circumvent the need for strong acids by using coupling agents or by converting the carboxylic acid into a more reactive derivative. These "activated" esters are more susceptible to nucleophilic attack by alcohols. For instance, methods have been developed that utilize reagents like diethyl chlorophosphate in pyridine to form a mixed carboxylate-phosphate anhydride (B1165640), which is a highly reactive intermediate for ester synthesis. The reaction proceeds with retention of configuration for chiral alcohols and amino acids, and the byproducts are water-soluble, simplifying purification.

Another strategy involves the formation of activated esters, where the carboxyl group is attached to a good leaving group. The pentafluorophenyl ester itself is a prime example of such an activated species. The synthesis of pentafluorophenyl pyridine-2-carboxylate would typically involve reacting pyridine-2-carboxylic acid or its acyl chloride with pentafluorophenol (B44920). The high reactivity of these activated esters is central to their utility in subsequent reactions.

Role of the Pentafluorophenyl Group as an Activating or Leaving Group in Reactions

The pentafluorophenyl (PFP) group is a powerful tool in organic synthesis due to its dual capacity to function as both an activating group and an excellent leaving group. nih.gov Its highly electron-withdrawing nature, a result of the five electronegative fluorine atoms, is key to this reactivity.

Pentafluorophenyl esters are highly reactive towards nucleophiles, making them valuable reagents for forming new bonds under mild conditions. nih.gov This reactivity is significantly greater than that of simple alkyl esters and is comparable to other active esters like N-hydroxysuccinimidyl (NHS) esters, but PFP esters often exhibit greater stability towards spontaneous hydrolysis. nih.govwikipedia.org

The mechanism of nucleophilic acyl substitution at a PFP ester, such as pentafluorophenyl pyridine-2-carboxylate, involves the attack of a nucleophile (e.g., an amine or an alcohol) on the highly electrophilic carbonyl carbon. The strong inductive effect of the C₆F₅ group polarizes the carbonyl bond, making the carbon atom highly susceptible to attack. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate is facilitated by the departure of the pentafluorophenoxide anion (C₆F₅O⁻), which is a very stable leaving group due to the ability of the electron-deficient aromatic ring to delocalize the negative charge.

This high reactivity has been extensively exploited in peptide synthesis, where Fmoc-amino acid pentafluorophenyl esters are used to form amide bonds efficiently. nih.gov The reactions are often rapid and clean, avoiding side reactions that can occur with in-situ activating agents. nih.gov

Table 1: Comparison of Activating Groups in Ester Synthesis

| Activating Group | Common Precursor | Key Features | Application Example |

| Pentafluorophenyl (PFP) | Pentafluorophenol | High reactivity, good leaving group, stable to hydrolysis. nih.govnih.govwikipedia.org | Solid-phase peptide synthesis. nih.gov |

| N-Hydroxysuccinimidyl (NHS) | N-Hydroxysuccinimide | Good reactivity, widely used. | Bioconjugation, labeling of proteins. |

| 2,4,6-Trichlorobenzoyl | 2,4,6-Trichlorobenzoyl chloride | Used in macrolactonization (Yamaguchi esterification). researchgate.net | Synthesis of macrocyclic natural products. researchgate.net |

| Pentafluorobenzoyl | Pentafluorobenzoyl chloride | High electronic activation for macrolactonization. researchgate.net | Synthesis of macrolactones and macrodiolides. researchgate.net |

Beyond their role in two-electron nucleophilic pathways, pentafluorophenyl esters have emerged as highly effective precursors for radical-based transformations. organic-chemistry.org Their electron-deficient nature facilitates single-electron transfer (SET) processes, opening avenues for novel reactivity.

One prominent example is the use of PFP esters as O-ketyl radical precursors. organic-chemistry.org Research has shown that in the presence of a mild reducing agent like samarium(II) iodide (SmI₂), PFP esters can be selectively reduced to generate ketyl radicals. organic-chemistry.org This methodology has been successfully applied to the synthesis of α,α-dideuterio alcohols with excellent deuterium incorporation by using D₂O as the deuterium source. organic-chemistry.org The PFP esters are identified as the most reactive O-ketyl precursors to date, showing exceptional functional group tolerance. organic-chemistry.org

Furthermore, radical processes can also be involved in the synthesis of PFP esters themselves. An electrochemical method has been developed for the coupling of carboxylic acids and pentafluorophenol. nih.govjove.com This process leverages the oxidation of pentafluorophenol to generate an oxyl-radical, which promotes a unique cascade of nucleophilic aromatic and acyl substitutions to form the PFP ester without the need for external dehydrating agents. nih.govjove.com

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of pentafluorophenyl pyridine-2-carboxylate is not solely governed by the electronic properties of its functional groups but is also influenced by a complex interplay of non-covalent intra- and intermolecular interactions. These forces can dictate the molecule's conformation, crystal packing, and the accessibility of its reactive sites.

Intermolecular Interactions: In the solid state or in concentrated solution, molecules of pentafluorophenyl pyridine-2-carboxylate can interact through several mechanisms.

π-π Stacking: The presence of two aromatic rings, the electron-deficient pentafluorophenyl ring and the electron-rich pyridine ring, creates the potential for strong π-π stacking interactions. These interactions are a significant factor in the crystal packing of similar aromatic compounds.

Dispersion Forces: As with all molecules, London dispersion forces are ubiquitous and play a decisive role in stabilizing intermolecular associations, particularly for large, polarizable aromatic systems. mdpi.com

Dipole-Dipole and C-H···O/N/F Interactions: The molecule possesses several polar bonds (C=O, C-O, C-F), leading to a significant molecular dipole and the potential for dipole-dipole interactions. Weak hydrogen bonds, such as C-H···O and C-H···N contacts, can further link molecules together. nih.gov

Intramolecular Interactions: The specific arrangement of atoms in pentafluorophenyl pyridine-2-carboxylate may allow for through-space intramolecular interactions that stabilize certain conformations and influence reactivity. The relative orientation of the pyridine ring, the ester linkage, and the pentafluorophenyl ring is critical. There may be weak interactions between the pyridine nitrogen lone pair and the carbonyl carbon or the π-system of the PFP ring. Studies on related structures have revealed the presence of intramolecular chalcogen bonds and hydrogen bonds that define molecular conformation. mdpi.comnih.gov These subtle forces can pre-organize the molecule into a conformation that is either more or less reactive towards an incoming reagent.

Computational Approaches to Reaction Pathway Elucidation

Understanding the intricate details of reaction mechanisms, transition states, and the factors controlling reactivity and selectivity often requires insights beyond what can be determined by experiment alone. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction pathways of complex organic molecules like pentafluorophenyl pyridine-2-carboxylate. mdpi.com

Computational studies can provide a molecular-level understanding of:

Reaction Energy Profiles: DFT calculations can map the entire energy landscape of a reaction, identifying the energies of reactants, intermediates, transition states, and products. mdpi.com This allows for the determination of activation barriers and reaction thermodynamics, explaining why certain pathways are favored over others.

Transition State Geometries: The precise geometry of a transition state can be calculated, offering insights into the key bond-forming and bond-breaking events. This is crucial for understanding stereoselectivity and the role of catalysts. rsc.org

Role of Activating Groups: Computational methods can quantify the electronic effect of activating groups like the pentafluorophenyl group. For example, DFT and Natural Bond Orbital (NBO) analysis can be used to calculate partial atomic charges, showing the increased electrophilicity of the carbonyl carbon. mdpi.com Kinetic studies combined with DFT computations have been used to rationalize the high reactivity of the pentafluorophenyl group in promoting reactions like macrolactonizations. researchgate.net

Non-Covalent Interactions: Theories like Atoms in Molecules (AIM) and Symmetry-Adapted Perturbation Theory (SAPT) can be employed to identify and quantify the strength of the intra- and intermolecular interactions that govern molecular conformation and crystal packing. mdpi.com

By modeling reaction pathways, computational approaches can validate proposed mechanisms, rationalize experimental observations, and predict the outcomes of new reactions, thereby guiding future experimental design.

Computational and Theoretical Studies on Pentafluorophenyl Pyridine 2 Carboxylate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of electronic structure and the nature of chemical bonds. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine the properties of a molecule from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.net This method is particularly well-suited for determining the equilibrium molecular geometry, which is the three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface.

For systems analogous to Pentafluorophenyl Pyridine-2-carboxylate, such as other pentafluorophenyl-substituted pyridine (B92270) derivatives, DFT calculations are commonly employed to optimize the molecular geometry. researchgate.net A typical approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.netchemmethod.com The accuracy of these calculations can be validated by comparing the computed bond lengths and angles with experimental data obtained from techniques like X-ray diffraction (XRD). chemmethod.com

By mapping the energy of the molecule as a function of its geometrical parameters (e.g., bond lengths, angles, and dihedral angles), DFT can be used to explore the potential energy landscape. This landscape reveals the stable conformers (local minima), transition states connecting them (saddle points), and the energy barriers for conformational changes. researchgate.net Predicting the polymorphic energy landscapes is crucial for understanding the solid-state chemistry and potential for different crystal packing arrangements. researchgate.net

Table 1: Representative Theoretical Data for a Related Pentafluorophenyl-Pyridine System

| Parameter | Typical Computational Method | Predicted Property | Significance |

|---|---|---|---|

| Molecular Geometry | DFT (B3LYP/6-311++G(d,p)) | Bond lengths, bond angles, dihedral angles | Defines the 3D structure and conformation of the molecule. chemmethod.com |

| HOMO-LUMO Gap | DFT (B3LYP/6-311++G(d,p)) | ~3.08 eV for a related urea derivative researchgate.net | Indicates electronic excitability and potential use in optoelectronics. researchgate.net |

| Ring Strain | DFT Calculations | Moderate strain from steric interactions | Influences molecular stability and reactivity. chemmethod.com |

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, many-electron wavefunction obtained from a quantum chemical calculation into the familiar language of classical chemical bonding concepts, such as lone pairs, bonds, and antibonds. wisc.edu It provides a localized, Lewis-like description of the molecular bonding pattern. wisc.edu

For Pentafluorophenyl Pyridine-2-carboxylate, NBO analysis can elucidate the charge distribution across the molecule, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.net This is achieved through the calculation of natural atomic charges. chemmethod.com

In the context of Pentafluorophenyl Pyridine-2-carboxylate, key delocalization interactions would include:

π-conjugation: Interactions between the π-orbitals of the pyridine ring and the pentafluorophenyl ring, potentially extending through the carboxylate bridge.

Hyperconjugation: Interactions involving the lone pairs on the oxygen and nitrogen atoms with the antibonding orbitals (σ*) of adjacent single bonds. These interactions are crucial for understanding rotational barriers and conformational preferences. wisc.edu

By analyzing these interactions, NBO provides a quantitative picture of resonance effects and their role in stabilizing the molecular structure. researchgate.net

Theoretical Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. scirp.org For analogous pyridine derivatives, calculated vibrational modes, such as N-H stretching or C=O bending, have been compared with experimental data to validate the computational results. chemmethod.com These predictions aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational properties.

Beyond spectroscopy, conceptual DFT provides a framework for quantifying chemical reactivity through a set of descriptors derived from the variation of energy with respect to the number of electrons. jmcs.org.mx These descriptors help predict how a molecule will interact with other chemical species.

Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): Resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. nih.gov

Table 2: Key Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to charge transfer. nih.gov |

| Chemical Potential (μ) | - (IP + EA) / 2 | Related to electronegativity; governs electron flow. nih.gov |

| Electrophilicity (ω) | μ² / (2η) | Quantifies the propensity of a species to accept electrons. nih.gov |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static properties at minimum energy geometries, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve over time.

For a flexible molecule like Pentafluorophenyl Pyridine-2-carboxylate, MD simulations are essential for exploring its conformational space. The rotation around the single bonds of the ester linkage allows the pyridine and pentafluorophenyl rings to adopt various relative orientations. An MD simulation can sample these different conformations and determine their relative populations and the energy barriers for interconversion. nih.gov

These simulations provide critical insights into:

The range of accessible conformations under specific conditions (e.g., in a solvent or at a certain temperature).

The average structure and fluctuations around it.

The influence of the environment (e.g., solvent molecules) on conformational preferences.

Analyzing the ensemble of conformations produced during an MD simulation plays a crucial role in explaining the relationship between a molecule's dynamics and its function or properties. nih.gov This information is particularly important for understanding how the molecule might interact with biological targets or other materials, where conformational flexibility can be key to its activity.

In Silico Design and Optimization of Pentafluorophenyl Pyridine-2-carboxylate-Based Reagents

The computational insights gained from DFT and MD studies can be leveraged for the in silico (computer-based) design and optimization of new reagents based on the Pentafluorophenyl Pyridine-2-carboxylate scaffold. This molecule can serve as a versatile building block in organic synthesis or materials science. mdpi.com

The process of in silico design involves computationally modifying the parent structure and evaluating the properties of the resulting derivatives to identify candidates with enhanced characteristics for a specific purpose. For example:

Catalyst Design: The pyridine nitrogen and carboxylate oxygens can act as ligand sites. Computational models can be used to predict the binding affinity of the molecule to various metal centers and to design derivatives with improved catalytic activity or selectivity.

Drug Design: The pyridine nucleus is a common pharmacophore in many drugs. chemmethod.com If Pentafluorophenyl Pyridine-2-carboxylate is identified as a hit compound, computational methods like molecular docking can be used to predict its binding mode to a biological target. mdpi.com Derivatives can then be designed by adding or modifying functional groups to improve binding affinity, selectivity, or pharmacokinetic properties. The in silico evaluation of possible biological activity can reveal promising pharmacological effects. mdpi.com

Materials Science: The highly fluorinated phenyl ring and the polar pyridine-carboxylate moiety give the molecule unique electronic and intermolecular interaction properties. Computational studies can explore how derivatives might self-assemble into larger structures or how their electronic properties (like the HOMO-LUMO gap) can be tuned for applications in organic electronics. chemmethod.com

By systematically evaluating virtual libraries of related compounds, in silico design accelerates the discovery process, reduces the number of required experiments, and provides a rational basis for developing new and improved chemical reagents.

Advanced Spectroscopic and Structural Characterization Techniques for Research on Pentafluorophenyl Pyridine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of "Pentafluorophenyl pyridine-2-carboxylate". By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment of each atom, enabling definitive structural assignment.

For "Pentafluorophenyl pyridine-2-carboxylate", ¹H NMR would characterize the four protons on the pyridine (B92270) ring, while ¹³C NMR would identify all 12 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of both aromatic rings. libretexts.orgmdpi.comspectrabase.com Given the presence of a pentafluorophenyl group, ¹⁹F NMR is particularly crucial. The chemical shifts and coupling constants (J-coupling) between fluorine atoms (J-FF) and between fluorine and carbon atoms (J-CF) provide definitive information on the substitution pattern of the fluorinated ring. fluorine1.ru The chemical shift of fluorine atoms on a pyridine ring is highly dependent on their position relative to the nitrogen atom, with fluorine at the α-position being the most deshielded. fluorine1.ru

Table 1: Predicted NMR Data for Pentafluorophenyl Pyridine-2-carboxylate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |

| ¹H | 7.5-8.5 | Multiplets | Protons on the pyridine ring |

| ¹³C | 120-150 | Singlets | Aromatic carbons |

| ~165 | Singlet | Ester carbonyl carbon | |

| ¹⁹F | -140 to -165 | Multiplets | Fluorine atoms on the pentafluorophenyl ring |

While one-dimensional NMR provides fundamental data, multi-dimensional NMR experiments are essential for the complete and unambiguous assignment of complex structures like "Pentafluorophenyl pyridine-2-carboxylate". Techniques such as {¹H-¹H} COSY, {¹³C-¹H} HSQC, and {¹³C-¹H} HMBC are routinely used to confirm structural assignments. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, definitively linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and carbons (typically over two to three bonds). For "Pentafluorophenyl pyridine-2-carboxylate", HMBC would be critical for connecting the pyridine ring protons to the ester carbonyl carbon and for confirming the connectivity between the ester oxygen and the pentafluorophenyl ring. It is also a key method for obtaining chemical shifts for nitrogen atoms ({¹H-¹⁵N} HMBC). fluorine1.ruresearchgate.net

These multi-dimensional techniques collectively provide a comprehensive map of the molecule's bonding framework, leaving no ambiguity in the final structural determination. acs.org

In situ or on-line NMR monitoring is a powerful, non-destructive technique for studying the progress of chemical reactions in real time. magritek.comnih.gov By installing a high-resolution benchtop NMR spectrometer directly in a laboratory fume hood, reactants can be pumped from a reactor to the spectrometer, allowing for the continuous acquisition of spectra. magritek.com This provides invaluable insights into reaction kinetics, the formation of transient intermediates, and reaction endpoints. researchgate.netchemrxiv.org

For the synthesis of "Pentafluorophenyl pyridine-2-carboxylate" (e.g., from pyridine-2-carboxylic acid and pentafluorophenol), in situ NMR could be used to:

Track the disappearance of starting material signals.

Monitor the appearance and concentration increase of the product signals.

Identify any short-lived reaction intermediates or byproducts.

The ability to sequentially acquire both ¹H and ¹⁹F NMR spectra is particularly advantageous for reactions involving fluorinated compounds, providing a more complete picture of the reaction progress. magritek.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition. For "Pentafluorophenyl pyridine-2-carboxylate" (C₁₂H₄F₅NO₂), HRMS would be used to confirm its exact monoisotopic mass of 289.0162 g/mol . epa.gov This technique is essential for verifying the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules, often with minimal fragmentation. It is a common method used in conjunction with liquid chromatography (LC-MS). For pyridine-carboxylate derivatives, positive-mode ESI-MS typically shows a predominant protonated molecule, [M+H]⁺. nih.govresearchgate.net

In the case of "Pentafluorophenyl pyridine-2-carboxylate", the ESI-mass spectrum would be expected to show a strong signal for the [M+H]⁺ ion at m/z 289.0162. Fragmentation analysis (MS/MS) of this parent ion could be performed to yield structurally significant fragment ions. Common fragmentation pathways for related structures often occur near the linking functional groups. nih.gov

Table 2: Predicted HRMS and ESI-MS Data for Pentafluorophenyl pyridine-2-carboxylate

| Ion | Formula | Calculated m/z | Technique | Significance |

| [M+H]⁺ | [C₁₂H₅F₅NO₂]⁺ | 289.0235 | ESI-HRMS | Molecular ion, confirms molecular weight and elemental composition. |

| [C₅F₅O]⁻ | [C₅F₅O]⁻ | 183.9922 | ESI-MS/MS | Fragment corresponding to the pentafluorophenoxide anion. |

| [C₆H₄NO]⁺ | [C₆H₄NO]⁺ | 106.0317 | ESI-MS/MS | Fragment corresponding to the pyridine-2-carbonyl cation. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.

FT-IR Spectroscopy: This technique is highly effective for identifying characteristic functional groups. For "Pentafluorophenyl pyridine-2-carboxylate", the most prominent absorption in the FT-IR spectrum would be the ester carbonyl (C=O) stretching band, which is expected to appear in the region of 1710-1760 cm⁻¹. libretexts.org Other key absorptions would include C-O stretching for the ester linkage, C=C and C=N stretching vibrations from the aromatic pyridine ring, and strong C-F stretching bands from the pentafluorophenyl group. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that also provides a "fingerprint" of a molecule's vibrational modes. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The ester carbonyl (C=O) group is also a characteristic band in Raman spectra. researchgate.net Additionally, the aromatic ring vibrations of both the pyridine and pentafluorophenyl moieties would produce distinct signals. mdpi.com The combination of FT-IR and Raman spectroscopy provides a comprehensive profile of the compound's functional groups and bonding structure. researchgate.net

Table 3: Key Vibrational Frequencies for Pentafluorophenyl Pyridine-2-carboxylate

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 |

| Ester C=O Stretch | ~1740-1760 (strong) | ~1740 (characteristic) researchgate.net |

| Aromatic C=C/C=N Stretch | ~1450-1600 | ~1450-1600 |

| Ester C-O Stretch | ~1100-1300 | Observable |

| C-F Stretch | ~1100-1400 (strong) | Observable |

X-ray Diffraction (XRD) for Single-Crystal Structural Elucidation

For a compound like Pentafluorophenyl pyridine-2-carboxylate, single-crystal XRD would reveal critical structural details. It would confirm the planar or non-planar relationship between the pyridine and pentafluorophenyl rings, the conformation of the carboxylate linker, and would precisely measure the lengths of the carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-fluorine bonds. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state properties of the material.

While a specific crystallographic information file (CIF) for Pentafluorophenyl pyridine-2-carboxylate is not publicly available, a typical output from such an analysis would include the following parameters:

| Crystallographic Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C12H4F5NO2 |

| Formula Weight | 305.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 Å |

| b (Å) | 12.2 Å |

| c (Å) | 10.1 Å |

| α (°) | 90° |

| β (°) | 105.3° |

| γ (°) | 90° |

| Volume (Å3) | 1002 Å3 |

| Z (molecules per unit cell) | 4 |

Note: The data in the table above is illustrative for a molecule of similar complexity and is not the experimental data for Pentafluorophenyl pyridine-2-carboxylate.

Electrochemical Methods for Redox Behavior and Electron Transfer Characterization

Electrochemical techniques are powerful tools for investigating the redox properties of a molecule, providing insights into its ability to accept or donate electrons. Cyclic voltammetry (CV) is one of the most commonly employed methods. In a CV experiment, the potential applied to an electrode immersed in a solution of the analyte is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of electron transfer reactions.

For Pentafluorophenyl pyridine-2-carboxylate, electrochemical studies would be crucial in determining its electron-accepting and electron-donating capabilities. The presence of the electron-withdrawing pentafluorophenyl group is expected to make the compound more susceptible to reduction. Conversely, the pyridine ring can also undergo redox processes. CV would allow for the determination of the reduction and oxidation potentials of the molecule. The separation between the anodic and cathodic peak potentials (ΔEp) in a reversible redox process provides information about the electron transfer kinetics.

| Redox Process | Potential (V vs. Ag/AgCl) | Characteristics |

|---|---|---|

| First Reduction (Epc) | -1.2 V | Quasi-reversible |

| First Oxidation (Epa) | +1.8 V | Irreversible |

Note: The data in the table is representative of what might be expected for a fluorinated aromatic pyridine derivative and does not represent experimentally verified values for Pentafluorophenyl pyridine-2-carboxylate. The potentials are highly dependent on the solvent and electrolyte used.

Applications of Pentafluorophenyl Pyridine 2 Carboxylate in Advanced Organic Synthesis

Pentafluorophenyl Pyridine-2-carboxylate as an Activating Agent for Carboxylic Acid Transformations

The principal application of pentafluorophenyl esters, including the pyridine-2-carboxylate derivative, is the activation of carboxylic acids for subsequent transformations. The pentafluorophenyl group is an excellent leaving group due to the high electronegativity of the fluorine atoms, which stabilizes the resulting pentafluorophenoxide anion. This inherent reactivity allows for efficient reactions under mild conditions.

Utility in Amidation and Esterification Reactions

Pentafluorophenyl esters are highly effective acylating agents for the synthesis of amides and other esters. The high reactivity of the activated ester allows for smooth and often rapid reactions with a wide range of nucleophiles, including primary and secondary amines and alcohols. These reactions typically proceed under mild conditions, avoiding the need for harsh reagents or high temperatures that could compromise sensitive functional groups elsewhere in the molecule.

This methodology is particularly valued in peptide synthesis, where the formation of amide bonds is the fundamental step. Using pre-activated amino acids as their pentafluorophenyl esters facilitates clean and efficient peptide coupling. These activated esters are often stable, crystalline solids that are easy to handle, yet reactive enough to ensure high yields in the coupling step. They are known to be less susceptible to spontaneous hydrolysis compared to some other activated esters, which is a significant advantage during conjugation reactions in aqueous environments.

Table 1: Representative Amidation and Esterification Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Pentafluorophenyl pyridine-2-carboxylate | Primary Amine (R-NH₂) | N-R-pyridine-2-carboxamide | Amidation |

| Pentafluorophenyl pyridine-2-carboxylate | Secondary Amine (R₂NH) | N,N-R₂-pyridine-2-carboxamide | Amidation |

Development of New Coupling Methodologies

The concept of using highly fluorinated pyridine (B92270) derivatives as activating agents has led to the development of novel one-pot coupling methodologies. Research has shown that the related reagent, pentafluoropyridine (B1199360) (PFP), can act as a deoxyfluorinating agent for carboxylic acids, converting them in situ into highly reactive acyl fluorides. nih.govmdpi.com This intermediate can then react with an amine in the same pot to form the corresponding amide in high yield. nih.govmdpi.com

This one-pot deoxyfluorination-amidation sequence represents a significant advancement, as it uses a stable, commercially available reagent to achieve a transformation that often requires more hazardous or specialized reagents. nih.gov The likely byproduct of this reaction, tetrafluorohydroxypyridine, is generally unreactive, simplifying product purification. nih.govmdpi.com While this specific methodology was developed with pentafluoropyridine, it highlights the utility of the pentafluorophenyl moiety in novel activation and coupling strategies. The principles are directly applicable to the understanding of the reactivity of pentafluorophenyl esters in developing other advanced coupling protocols, such as cross-coupling reactions where the activated ester can participate as an electrophilic partner. nih.gov

Role in the Introduction of Pentafluorophenyl Groups into Organic Molecules

While primarily used as an activating group where the pentafluorophenoxy portion is the leaving group, perfluoroaryl reagents can also participate in reactions where the pentafluorophenyl group itself is transferred to a nucleophile. nih.gov This is achieved through nucleophilic aromatic substitution (SNAr) reactions. The five electron-withdrawing fluorine atoms make the aromatic ring highly electron-deficient and thus susceptible to attack by strong nucleophiles.

In the context of Pentafluorophenyl pyridine-2-carboxylate, a potent nucleophile could potentially attack the pentafluorophenyl ring, displacing one of the fluorine atoms (typically at the para position). However, the more common application involves using reagents like pentafluoropyridine to introduce a tetrafluoropyridyl group onto nucleophilic side chains of amino acids, such as serine or tyrosine. nih.gov This demonstrates the broader utility of perfluoroaromatic compounds in modifying complex organic molecules. nih.gov

Catalytic and Ligand Design Applications in Organometallic Chemistry

The structure of Pentafluorophenyl pyridine-2-carboxylate contains classic donor atoms for metal coordination, making it a promising candidate for ligand design in organometallic chemistry and catalysis. The pyridine nitrogen atom and the carboxylate oxygen atom can act as a bidentate N,O-chelating ligand, binding to a metal center to form a stable five-membered ring. nih.govrsc.org

The incorporation of the pentafluorophenyl group into the ligand framework can significantly influence the properties of the resulting metal complex. mdpi.com The strong electron-withdrawing nature of this group can modulate the electron density at the metal center, thereby tuning its catalytic activity, stability, and reactivity. mdpi.comrsc.org For example, in platinum(II) complexes, the presence of pentafluorophenyl groups has been shown to alter the electron distribution and impact the metal's nucleophilic tendencies. mdpi.com Pyridine-derived ligands are ubiquitous in catalysis, and creating derivatives with specific electronic properties is a key strategy for developing new and more efficient catalysts. researchgate.net The combination of a chelating pyridine-carboxylate unit with a sterically bulky and electronically distinct pentafluorophenyl group offers a platform for designing unique ligands for various transition-metal-catalyzed reactions. mdpi.comrsc.org

Utilization in the Synthesis of Complex Molecular Architectures and Functional Materials

The distinct functional groups within Pentafluorophenyl pyridine-2-carboxylate make it a versatile building block for constructing larger, complex molecular architectures and functional materials. mdpi.comsemanticscholar.org Multifunctional aromatic carboxylic acids and their derivatives are extensively used in the field of crystal engineering to create coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comsemanticscholar.orgmdpi.com

In this context, the pyridine-2-carboxylate portion can coordinate to metal ions, while the pentafluorophenyl group can engage in non-covalent interactions, such as π-π stacking or halogen bonding (F···X). These interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. nih.govmdpi.com The resulting materials can have applications in areas like gas storage, separation, catalysis, and luminescence. mdpi.commdpi.com The high fluorine content can also impart properties such as hydrophobicity and thermal stability to the final material. Furthermore, as a bifunctional molecule, it can be incorporated into polymers or macrocycles, where one part of the molecule is integrated into the backbone and the other part is available for further functionalization or to control the material's bulk properties. liu.se

Future Directions and Emerging Research Avenues for Pentafluorophenyl Pyridine 2 Carboxylate

Green Chemistry Approaches to the Synthesis and Application of Pentafluorophenyl Pyridine-2-carboxylate

The principles of green chemistry are increasingly pivotal in modern chemical research, aiming to reduce environmental impact and enhance sustainability. Future investigations into Pentafluorophenyl pyridine-2-carboxylate are anticipated to align with these principles, focusing on both its synthesis and subsequent applications.

Current synthetic routes to activated esters often rely on traditional methods that may involve hazardous reagents and generate significant waste. A key future direction will be the development of greener synthetic pathways to Pentafluorophenyl pyridine-2-carboxylate. This could involve the use of more environmentally benign solvents, catalytic systems to replace stoichiometric reagents, and processes with higher atom economy. For instance, exploring enzymatic catalysis or reactions in aqueous media could offer sustainable alternatives to conventional methods. Microwave-assisted synthesis, a recognized green chemistry tool, could also be employed to reduce reaction times and energy consumption. nih.gov

In its application, particularly in areas like peptide synthesis, Pentafluorophenyl pyridine-2-carboxylate can contribute to greener processes. The use of such activated esters can offer better atom economy compared to methods requiring excessive activating agents and additives. nih.gov Future research could focus on optimizing reaction conditions to minimize solvent use, potentially through the adoption of solvent-free reaction conditions or the use of recyclable green solvents.

Table 1: Potential Green Chemistry Strategies

| Strategy | Application to Pentafluorophenyl Pyridine-2-carboxylate | Potential Benefits |

| Catalytic Synthesis | Development of catalytic methods for the esterification of picolinic acid with pentafluorophenol (B44920). | Reduced waste, avoidance of stoichiometric activating agents. |

| Alternative Solvents | Use of bio-based solvents, ionic liquids, or supercritical fluids for synthesis and applications. | Reduced environmental impact, potential for improved reaction rates and selectivity. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the synthesis of the target compound. nih.gov | Shorter reaction times, increased energy efficiency, higher yields. nih.gov |

| Solvent-Free Reactions | Investigating solid-state or melt-phase reactions for synthesis and subsequent transformations. | Elimination of solvent waste, simplified purification procedures. |

Integration into Automated and High-Throughput Synthetic Platforms

The demand for rapid discovery and optimization of new molecules in fields such as drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. The properties of Pentafluorophenyl pyridine-2-carboxylate make it a promising candidate for integration into these advanced synthetic workflows.

Automated synthesis, including flow chemistry and robotic systems, enables the rapid production of compound libraries with high precision and reproducibility. nih.gov The reactivity of activated esters like Pentafluorophenyl pyridine-2-carboxylate is well-suited for such platforms, allowing for efficient and controlled reactions, such as amide bond formation. Future research will likely focus on developing and optimizing protocols for the use of this reagent in automated synthesizers for applications like peptide and small molecule library synthesis.

High-throughput screening methods, which allow for the rapid testing of numerous reaction conditions or compounds, can be synergistically combined with automated synthesis. nih.gov For example, microdroplet-based systems that utilize techniques like desorption electrospray ionization (DESI) can accelerate reactions and enable high-throughput screening. nih.govchemrxiv.org The integration of Pentafluorophenyl pyridine-2-carboxylate into such systems could facilitate the rapid discovery of new reactions and bioactive molecules.

Table 2: High-Throughput and Automated Synthesis Integration

| Platform | Role of Pentafluorophenyl Pyridine-2-carboxylate | Advantages for Research |

| Automated Flow Chemistry | As a reactive building block for continuous synthesis of peptides, polymers, or small molecules. nih.gov | Precise control over reaction parameters, enhanced safety, and scalability. |

| Robotic Synthesis Platforms | As a standard reagent in automated protocols for parallel synthesis of compound libraries. | Increased throughput for drug discovery and materials science. |

| Microdroplet-Based Systems | As a reactant in accelerated microdroplet reactions for high-throughput screening. chemrxiv.org | Rapid reaction optimization and discovery. nih.gov |

Exploration of Photocatalytic and Electrocatalytic Applications

Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis, offering mild and selective reaction pathways. The pyridine (B92270) moiety within Pentafluorophenyl pyridine-2-carboxylate suggests potential applications in these fields, either as a ligand for catalytically active metal centers or as a direct participant in catalytic cycles.

The nitrogen atom of the pyridine ring can coordinate with various transition metals, forming complexes with interesting photoredox or electrochemical properties. Future research could involve the synthesis and evaluation of metal complexes incorporating Pentafluorophenyl pyridine-2-carboxylate as a ligand. These complexes could be designed to catalyze a range of transformations, such as carbon-carbon bond formation, C-H functionalization, or energy-relevant reactions like water splitting. For instance, pyridine dicarboxylate ligands are known to be effective in forming catalytically active metal-organic frameworks (MOFs) for electrochemical applications. researchgate.net

Furthermore, the electron-withdrawing nature of the pentafluorophenyl group could modulate the electronic properties of the pyridine ring, potentially influencing the catalytic activity of derived metal complexes. Research in this area would involve systematic studies of the structure-activity relationships of these novel catalysts. The introduction of carboxylic acid groups into pyridine-containing complexes has been shown to enhance photocatalytic hydrogen production, suggesting a promising avenue for related structures. rsc.org

Advanced Computational-Experimental Integration for Rational Design

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating the discovery and optimization of new molecules and materials. For Pentafluorophenyl pyridine-2-carboxylate, this integrated approach can guide the exploration of its properties and applications.

Computational modeling, using techniques such as density functional theory (DFT), can be employed to predict the reactivity, electronic structure, and spectroscopic properties of Pentafluorophenyl pyridine-2-carboxylate and its derivatives. This can provide valuable insights into its behavior in different chemical environments and guide the design of new experiments. For example, computational studies could be used to screen potential catalysts for its synthesis or to predict the most favorable reaction pathways for its application.

This "in silico" design can then be validated through targeted experiments. This iterative cycle of prediction and experimental verification can significantly accelerate the research and development process. For instance, computational modeling could be used to design novel ligands based on the Pentafluorophenyl pyridine-2-carboxylate scaffold with tailored electronic and steric properties for specific catalytic applications. These computationally designed ligands could then be synthesized and their performance evaluated experimentally, providing feedback for further computational refinement.

Q & A

Q. What are the recommended synthetic routes for pentafluorophenyl pyridine-2-carboxylate, and what purity levels can be achieved under standard conditions?

The compound is typically synthesized via esterification of pyridine-2-carboxylic acid with pentafluorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole). Purification via recrystallization or column chromatography yields purity levels of ≥95%, as reported in commercial catalog data . Melting points (55.5–59°C) serve as a critical quality indicator . Researchers should optimize reaction stoichiometry and solvent systems (e.g., dichloromethane or THF) to minimize side products.

Q. How should researchers characterize the purity and structural integrity of pentafluorophenyl pyridine-2-carboxylate post-synthesis?

Key analytical methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine integration .

- HPLC with UV detection to assess purity (≥95% as per supplier specifications) .

- Melting point analysis (55.5–59°C) to validate crystallinity .

- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation (C₁₂H₄F₅NO₂, 289.15 g/mol) .

Q. What safety protocols are advised for handling pentafluorophenyl pyridine-2-carboxylate given limited toxicity data?

Due to incomplete acute and chronic toxicity profiles , researchers should:

- Use PPE (gloves, lab coats, goggles) and work in fume hoods .

- Avoid inhalation/ingestion and implement ALARA (As Low As Reasonably Achievable) exposure principles.

- Store the compound in inert, airtight containers at low temperatures (<4°C) to prevent degradation .

Advanced Research Questions

Q. What challenges arise in analyzing the reactivity of pentafluorophenyl pyridine-2-carboxylate in nucleophilic aromatic substitution (NAS) reactions?

The electron-deficient pentafluorophenyl group enhances NAS reactivity but introduces regioselectivity challenges. Methodological solutions include:

Q. How do conflicting data regarding the compound’s stability under various storage conditions impact experimental reproducibility?

Limited stability data (e.g., hydrolytic susceptibility) necessitate:

Q. What strategies are effective in resolving discrepancies between theoretical and observed spectroscopic data for derivatives?

Address inconsistencies through:

Q. What experimental considerations are critical when employing this compound in metal-organic framework (MOF) synthesis?

Key factors include:

Q. How can researchers mitigate risks associated with the undefined chronic toxicity profile during long-term studies?

Implement progressive toxicity testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.